Potassium 2-carbamoyl-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-carbamoyl-4-methylpentanoate is a chemical compound with the molecular formula C7H12KNO3 It is a potassium salt derivative of 2-carbamoyl-4-methylpentanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-carbamoyl-4-methylpentanoate can be synthesized through the reaction of 2-carbamoyl-4-methylpentanoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the acid reacts with the base to form the potassium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete conversion of the acid to its potassium salt form.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process includes the use of industrial-grade potassium hydroxide and 2-carbamoyl-4-methylpentanoic acid. The reaction is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-carbamoyl-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Potassium 2-carbamoyl-4-methylpentanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of potassium 2-carbamoyl-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Potassium 2-{[(3-methoxyphenyl)carbamoyl]amino}-4-methylpentanoate
- Potassium 2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoate
Uniqueness
Potassium 2-carbamoyl-4-methylpentanoate is unique due to its specific structure and properties, which differentiate it from other similar compounds
Biological Activity
Potassium 2-carbamoyl-4-methylpentanoate is a potassium salt derived from 2-carbamoyl-4-methylpentanoic acid, with the molecular formula C6H12KNO2 and a molecular weight of approximately 197.27 g/mol. This compound exhibits unique structural features that may confer distinct biological activities, particularly in nutritional and pharmaceutical contexts.
Chemical Structure and Properties
The compound possesses a carbamoyl group attached to a branched alkane structure, which is significant for its biological interactions. The structural uniqueness allows it to participate in various biochemical processes, potentially influencing metabolic pathways.
Property | Value |
---|---|
Chemical Formula | C6H12KNO2 |
Molecular Weight | 197.27 g/mol |
Functional Groups | Carbamoyl |
Solubility | Soluble in water |
The biological activity of this compound can be attributed to its interaction with specific biological pathways. The carbamate functional group is known for its stability and ability to engage in resonance, which can enhance its reactivity and interaction with target biomolecules . This characteristic is crucial in the design of drugs that utilize similar moieties for therapeutic effects.
Potential Biological Activities
- Antitumor Activity : Similar compounds containing carbamate groups have been shown to exhibit antitumor properties. For instance, modifications in the carbamate structure can significantly enhance the potency of anticancer agents .
- Neuroprotective Effects : Compounds with carbamate functionality are often involved in the modulation of neurotransmitter systems, which can be beneficial in treating neurodegenerative diseases .
- Enzyme Inhibition : this compound may act as an inhibitor of matrix metalloproteinases (MMPs), enzymes implicated in various pathological processes such as cancer metastasis and inflammation . MMP inhibitors are crucial for developing treatments for diseases characterized by excessive extracellular matrix degradation.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various therapeutic areas:
- Anticancer Research : A study demonstrated that derivatives of carbamate compounds showed enhanced cytotoxicity against cancer cell lines. The modification of substituents on the carbamate group was found to significantly influence the biological activity and stability of these compounds .
- Neurodegenerative Disorders : Research has indicated that carbamate-based drugs can improve cognitive functions in models of Alzheimer's disease by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain .
Properties
Molecular Formula |
C7H12KNO3 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
potassium;2-carbamoyl-4-methylpentanoate |
InChI |
InChI=1S/C7H13NO3.K/c1-4(2)3-5(6(8)9)7(10)11;/h4-5H,3H2,1-2H3,(H2,8,9)(H,10,11);/q;+1/p-1 |
InChI Key |
LHDVHQSYRZLQBV-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC(C(=O)N)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.